molecular formula C13H18IN5O B279747 N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Numéro de catalogue: B279747
Poids moléculaire: 387.22 g/mol
Clé InChI: VQEVAYRLFGAHAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-659, is a novel selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide binds to the active site of BTK and inhibits its kinase activity, thus blocking downstream signaling pathways that are critical for the survival and proliferation of B-cell malignancies. This results in the induction of apoptosis in malignant B-cells and suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK in both normal and malignant B-cells, with minimal effects on other kinases. In preclinical studies, this compound has demonstrated potent antitumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. This compound has also been shown to enhance the activity of other agents, such as venetoclax and lenalidomide, in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is its selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, like any other experimental drug, this compound has some limitations. One limitation is that it has only been evaluated in preclinical models and clinical trials are ongoing. Another limitation is that it may have off-target effects on other kinases, which could lead to unwanted side effects.

Orientations Futures

There are several future directions for the development of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. One direction is to evaluate its efficacy in combination with other agents, such as venetoclax and lenalidomide, in clinical trials. Another direction is to investigate its potential in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Additionally, further studies are needed to assess the safety and tolerability of this compound in patients with B-cell malignancies.

Méthodes De Synthèse

The synthesis of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 5-tert-butyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-iodo-1-methyl-1H-pyrazole-5-carboxamide in the presence of a base to yield the desired product, this compound.

Applications De Recherche Scientifique

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to inhibition of B-cell receptor signaling and induction of apoptosis in malignant B-cells. This compound has also shown synergy with other agents, such as venetoclax and lenalidomide, in preclinical models.

Propriétés

Formule moléculaire

C13H18IN5O

Poids moléculaire

387.22 g/mol

Nom IUPAC

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H18IN5O/c1-13(2,3)10-5-8(17-18-10)6-15-12(20)11-9(14)7-16-19(11)4/h5,7H,6H2,1-4H3,(H,15,20)(H,17,18)

Clé InChI

VQEVAYRLFGAHAP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NNC(=C1)CNC(=O)C2=C(C=NN2C)I

SMILES canonique

CC(C)(C)C1=NNC(=C1)CNC(=O)C2=C(C=NN2C)I

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.